N-(3-chlorophenyl)-2-hexanoylhydrazinecarboxamide
Übersicht
Beschreibung
N-(3-chlorophenyl)-2-hexanoylhydrazinecarboxamide, also known as CH-223191, is a synthetic compound that has been extensively studied for its potential use as a selective aryl hydrocarbon receptor (AhR) antagonist. AhR is a transcription factor that plays a crucial role in regulating various biological processes, including cell differentiation, proliferation, and immune response. The use of CH-223191 has been shown to inhibit the activation of AhR, leading to potential therapeutic applications in various diseases.
Wirkmechanismus
N-(3-chlorophenyl)-2-hexanoylhydrazinecarboxamide acts as a selective AhR antagonist by binding to the AhR receptor and preventing its activation. AhR activation leads to the upregulation of various genes involved in cell proliferation, differentiation, and immune response. Inhibition of AhR activation by this compound has been shown to reduce the growth and proliferation of cancer cells and reduce inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Inhibition of AhR activation by this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The use of N-(3-chlorophenyl)-2-hexanoylhydrazinecarboxamide as a selective AhR antagonist has several advantages for lab experiments. Its high selectivity for AhR allows for the specific inhibition of AhR activation, reducing the risk of off-target effects. Additionally, the synthesis method for this compound has been optimized to produce high yields and purity of the final product. However, this compound has limitations in terms of its solubility and stability, which can affect its efficacy and reproducibility in lab experiments.
Zukünftige Richtungen
N-(3-chlorophenyl)-2-hexanoylhydrazinecarboxamide has shown potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. Future research directions could include the optimization of the synthesis method for this compound to improve its solubility and stability. Additionally, further studies could be conducted to investigate the potential use of this compound in combination with other drugs for enhanced therapeutic efficacy. Finally, the use of this compound as a tool for studying the role of AhR in various biological processes could also be explored.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-2-hexanoylhydrazinecarboxamide has been extensively studied for its potential use as a selective AhR antagonist in various diseases. AhR has been shown to play a crucial role in the development and progression of cancer, autoimmune diseases, and inflammatory disorders. The use of this compound has been shown to inhibit the activation of AhR, leading to potential therapeutic applications in these diseases.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-(hexanoylamino)urea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2/c1-2-3-4-8-12(18)16-17-13(19)15-11-7-5-6-10(14)9-11/h5-7,9H,2-4,8H2,1H3,(H,16,18)(H2,15,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DENLKSYVQGGNLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NNC(=O)NC1=CC(=CC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.